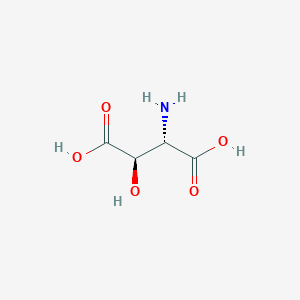

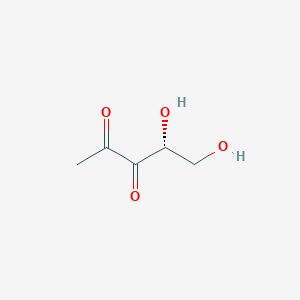

(3R)-3-hydroxy-L-aspartic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

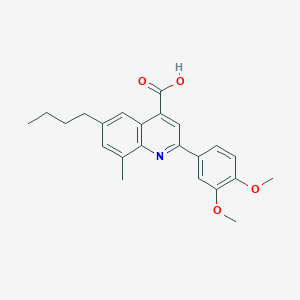

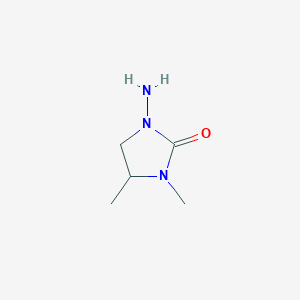

(3R)-3-hydroxy-L-aspartic acid, also known as L-erythro-3-hydroxyaspartic acid, is a naturally occurring amino acid that plays a crucial role in the biosynthesis of various neurotransmitters and other important biological molecules. It is a non-proteinogenic amino acid and is not found in proteins. The chemical formula for (3R)-3-hydroxy-L-aspartic acid is C4H7NO5.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Derivatives Production : This acid is used in the enantioselective synthesis of β-amino acids and their α-hydroxy derivatives. These compounds have applications in the synthesis of various pharmaceuticals, including the N-terminal components of bestatin and microginin, which are used in cancer therapy and as enzyme inhibitors (Jefford, McNulty, Lu, & Wang, 1996).

Biochemical Research and Enzyme Inhibition : The compound plays a role in biochemical research, particularly in studying enzyme inhibition processes. It's a component in the study of aminopeptidases, which are enzymes involved in protein digestion and other biological processes (Rich, Moon, & Harbeson, 1984).

Posttranslational Modifications in Proteins : (3R)-3-hydroxy-L-aspartic acid is involved in the posttranslational modification of proteins. This is evident in the hydroxylation of aspartic acid in domains homologous to the epidermal growth factor precursor, a process crucial for the function of certain plasma proteins (Stenflo et al., 1989).

Hydrogel Synthesis for Biomedical Applications : It is used in the synthesis of novel hydrogels based on starch and L-aspartic acid, which exhibit temperature-responsive swelling behavior, pH sensitivity, and superabsorbency properties. These hydrogels have potential applications in delivery systems (Vakili & Rahneshin, 2013).

Synthesis of Bioactive Compounds : The compound is used in the synthesis of various bioactive compounds like fullerene aspartic acid and fullerene glutamic acid, which have potential applications in the biomedical field (Zhongjie, 2008).

Biocatalytic Synthesis of Food Additives : It has been used in the enantioselective biocatalytic synthesis of N-substituted aspartic acids, which are precursors to artificial dipeptide sweeteners like neotame and advantame, widely used in the food industry (Zhang et al., 2019).

Forensic Science Applications : It finds applications in forensic science, particularly in age estimation of bloodstains based on aspartic acid racemization rate, a novel method for forensic investigations (Arany & Ohtani, 2011).

Metabolic Engineering : This compound is involved in the metabolic engineering of Escherichia coli for the production of 3-aminopropionic acid, an important platform chemical for manufacturing acrylamide and acrylonitrile (Song, Lee, Ko, & Lee, 2015).

Eigenschaften

CAS-Nummer |

1186-90-9 |

|---|---|

Produktname |

(3R)-3-hydroxy-L-aspartic acid |

Molekularformel |

C4H7NO5 |

Molekulargewicht |

149.1 g/mol |

IUPAC-Name |

(2S,3R)-2-amino-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |

InChI-Schlüssel |

YYLQUHNPNCGKJQ-NHYDCYSISA-N |

Isomerische SMILES |

[C@H]([C@H](C(=O)O)O)(C(=O)O)N |

SMILES |

C(C(C(=O)O)O)(C(=O)O)N |

Kanonische SMILES |

C(C(C(=O)O)O)(C(=O)O)N |

Andere CAS-Nummern |

7298-98-8 6532-76-9 |

Synonyme |

3-hydroxyaspartic acid 3-hydroxyaspartic acid, (erythro)-isomer 3-hydroxyaspartic acid, (erythro-D)-isomer 3-hydroxyaspartic acid, (erythro-DL)-isomer 3-hydroxyaspartic acid, (erythro-L)-isomer 3-hydroxyaspartic acid, (threo-DL)-isomer 3-hydroxyaspartic acid, (threo-L)-isomer beta-hydroxyaspartic acid DL-threo-3-hydroxyaspartic acid erythro-beta-hydroxyaspartic acid L-erythro-3-hydroxyaspartate L-threo-beta-hydroxyaspartic acid threo-beta-aspartate threo-hydroxyaspartic acid threo-THA |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)

![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)